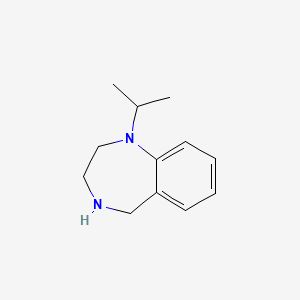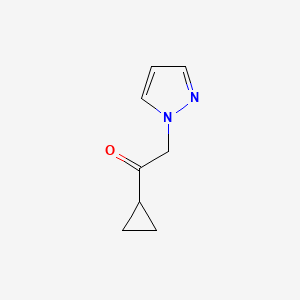
1-Cyclopropyl-2-(1H-Pyrazol-1-yl)ethan-1-on
Übersicht
Beschreibung
“1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one” is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one” consists of a cyclopropyl group attached to a 2-(1H-pyrazol-1-yl)ethan-1-one moiety . The InChI code for this compound is 1S/C8H10N2O/c1-6(11)7-4-9-10(5-7)8-2-3-8/h4-5,8H,2-3H2,1H3 .Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Verbindungen, die Imidazol enthalten, eine fünf-gliedrige heterozyklische Einheit, haben ein breites Spektrum an chemischen und biologischen Eigenschaften . Sie zeigen unterschiedliche biologische Aktivitäten wie antibakterielle, antimykobakterielle, entzündungshemmende, Antitumor-, Antidiabetika-, Antiallergika-, Antipyretika-, Antivirale-, Antioxidantien-, Anti-Amöben-, Antihelminthika-, Antimykotika- und Ulzerogene Aktivitäten . Obwohl „1-Cyclopropyl-2-(1H-Pyrazol-1-yl)ethan-1-on“ keinen Imidazolring enthält, enthält er einen Pyrazolring, der ebenfalls eine fünf-gliedrige heterozyklische Einheit ist. Dies deutet darauf hin, dass es möglicherweise ein ähnliches therapeutisches Potenzial hat.
Anti-Fibrose-Wirksamkeit
Es gibt Hinweise darauf, dass Verbindungen mit einer ähnlichen Struktur wie „this compound“ eine potente DDR1/2-Hemmwirkung, geringe Toxizität, gute pharmakokinetische Eigenschaften und zuverlässige Anti-Fibrose-Wirksamkeit in vivo aufweisen . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung von fibrotischen Erkrankungen eingesetzt werden könnte.
Hemmung der P21-aktivierten Kinase 4 (PAK4)
Eine Reihe neuartiger 2,4-Diaminochinazolin-Derivate wurde als p21-aktivierte Kinase 4 (PAK4)-Inhibitoren entwickelt, synthetisiert und bewertet . Alle Verbindungen zeigten eine signifikante Hemmwirkung gegen PAK4 . Aufgrund der strukturellen Ähnlichkeit von „this compound“ mit diesen Verbindungen könnte es auch als PAK4-Inhibitor eingesetzt werden.
Tautomerie-Studien
Verbindungen mit einem Pyrazolring, wie „this compound“, können in verschiedenen tautomeren Formen existieren . Die Untersuchung der Tautomerie dieser Verbindungen kann wertvolle Erkenntnisse über ihr chemisches Verhalten und mögliche Anwendungen liefern.
Arzneimittelentwicklung
Angesichts der breiten Palette biologischer Aktivitäten, die von Verbindungen mit einem Pyrazolring gezeigt werden, könnte „this compound“ möglicherweise als Ausgangspunkt für die Entwicklung neuer Medikamente verwendet werden .
Safety and Hazards
The safety information available indicates that “1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-pyrazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8(7-2-3-7)6-10-5-1-4-9-10/h1,4-5,7H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASLUAZWCFNYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529329.png)
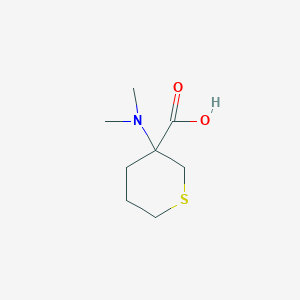

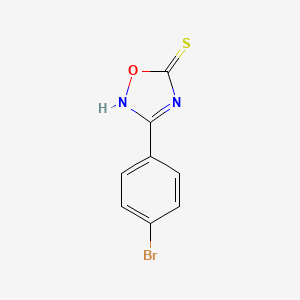
amine](/img/structure/B1529334.png)
![1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1529337.png)
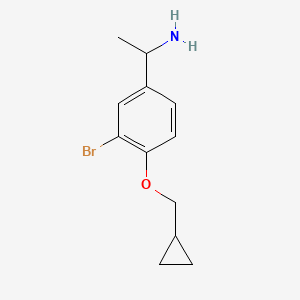
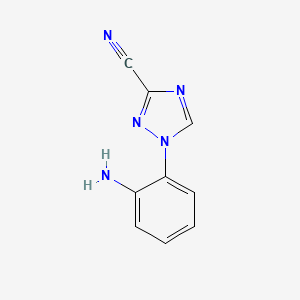
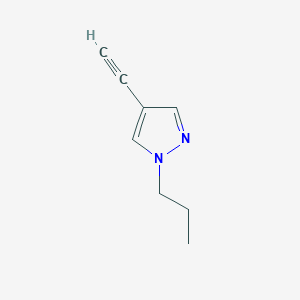
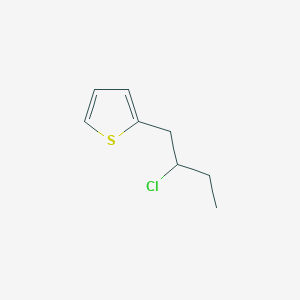
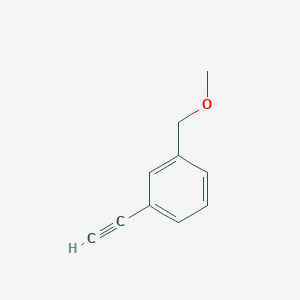
![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)
![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)
